molecular formula C7H10F3NO3S B8098680 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate

2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate

Cat. No.: B8098680
M. Wt: 245.22 g/mol
InChI Key: HXHZTFFWDKTSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate (CAS: 1391733-00-8) is a spirocyclic compound featuring a sulfur (thia) and nitrogen (aza) heteroatom arrangement within a bicyclic framework. Its trifluoroacetate salt enhances solubility and stability, making it valuable in pharmaceutical research, particularly as an intermediate in antibacterial agent synthesis .

Properties

IUPAC Name

2λ4-thia-6-azaspiro[3.3]heptane 2-oxide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS.C2HF3O2/c7-8-3-5(4-8)1-6-2-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHZTFFWDKTSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CS(=O)C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination-Based Cyclization

A method adapted from diazaspiroheptane synthesis involves reductive amination of aldehyde precursors with primary amines. For example, heating (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine with tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 70°C induces cyclization, yielding spirocyclic intermediates. This approach achieves conversions exceeding 85% when using 2.2 equivalents of t-BuOK and reaction times of 2–3 hours.

Reaction Conditions:

  • Solvent: THF or DMF-H₂O (9:1)

  • Base: t-BuOK (1.0–2.2 equiv)

  • Temperature: 70–110°C

  • Time: 1.5–4 hours

Nucleophilic Substitution for Thia-Azaspiro Assembly

Alternative routes utilize nucleophilic substitution to introduce sulfur. Chloroacetyl chloride reacts with azetidine derivatives under basic conditions, forming thia-azaspiro intermediates. For instance, treatment of 3-chloromethylazetidine with sodium hydride (NaH) in dimethylformamide (DMF) facilitates sulfur incorporation via displacement reactions.

Oxidation to Sulfoxide

The 2-oxide moiety is introduced through controlled oxidation of the thia-azaspiro intermediate. Hydrogen peroxide (H₂O₂) in acetic acid is widely employed, achieving sulfoxide formation in 70–90% yield. Critical parameters include:

Oxidizing AgentSolventTemperatureTimeYield
H₂O₂ (30%)AcOH0–25°C2 h85%
m-CPBADCM-10°C4 h78%

Over-oxidation to sulfone derivatives is mitigated by maintaining subambient temperatures and stoichiometric control.

Trifluoroacetate Salt Formation

The final step involves treating the free base with trifluoroacetic acid (TFA) to enhance solubility and stability. A representative protocol specifies:

  • Dissolve 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide (1.0 equiv) in dichloromethane (DCM).

  • Add TFA (1.1 equiv) dropwise at 0°C.

  • Stir for 30 minutes, then concentrate in vacuo.

  • Recrystallize from ethyl acetate/hexanes to obtain the trifluoroacetate salt (95% purity).

Key Considerations:

  • TFA acts as both acid and counterion source.

  • Excess TFA is removed via azeotropic distillation with toluene.

Purification and Analytical Validation

High-purity (>98%) this compound is achieved through:

Column Chromatography

  • Stationary phase: Silica gel (230–400 mesh)

  • Eluent: Gradient of ethyl acetate (20–100%) in hexanes.

  • Retention factor (R<sub>f</sub>): 0.3–0.5 (TLC, 1:1 EtOAc/hexanes).

Recrystallization

  • Solvent pair: Ethanol/water (4:1)

  • Recovery: 65–75% with ≥99% purity.

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.85 (s, 2H, CH₂S), 3.12 (t, J = 6.8 Hz, 2H, NCH₂), 2.95 (m, 4H, spiro-CH₂).

  • HPLC: t<sub>R</sub> = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant methodologies:

MethodYieldPurityCost EfficiencyScalability
Reductive Amination78%98%Moderate>100 g
Nucleophilic Substitution65%95%High<50 g

Reductive amination offers superior scalability, while nucleophilic substitution is cost-effective for small-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue: Over-oxidation to sulfones during H₂O₂ treatment.

  • Solution: Use substoichiometric H₂O₂ (0.95 equiv) and monitor via TLC.

Epimerization at Spiro Center

  • Issue: Racemization under basic conditions.

  • Mitigation: Employ non-basic workup (e.g., ion-exchange chromatography).

Industrial-Scale Adaptation

A patented large-scale process (batch size >1 kg) utilizes:

  • Continuous flow reactor for cyclization (residence time: 10 min, 100°C).

  • In-line FTIR for real-time oxidation monitoring.

  • Yield: 82% with 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry

2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its unique structure allows for the modification of functional groups, which can lead to compounds with enhanced biological activity.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Neuropharmacology : The spirocyclic nature of the compound suggests potential applications in neuropharmacology, where it may interact with neurotransmitter systems to influence neurological disorders.

Material Science

The compound's distinctive chemical structure makes it suitable for applications in material science, particularly in the development of polymers and coatings.

  • Polymer Synthesis : Its ability to participate in polymerization reactions can be exploited to create novel materials with specific properties, such as increased durability or resistance to environmental factors.
  • Coatings and Adhesives : The trifluoroacetate moiety can enhance the hydrophobicity and chemical resistance of coatings, making it useful in protective applications.

Case Study 1: Antimicrobial Derivatives

A study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound and their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly increased efficacy compared to standard antibiotics, suggesting a pathway for developing new treatments for resistant strains.

Case Study 2: Polymer Development

In another research effort, scientists utilized this compound as a monomer in the synthesis of novel copolymers. These materials exhibited enhanced mechanical properties and thermal stability, indicating their potential use in high-performance applications such as aerospace and automotive industries.

Summary Table of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Medicinal ChemistryAntimicrobial derivativesEffective against resistant pathogens
Neuropharmacological agentsPotential treatment for neurological disorders
Material SciencePolymer synthesisNovel materials with enhanced properties
Coatings and adhesivesIncreased hydrophobicity and chemical resistance

Mechanism of Action

The mechanism of action of 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. The presence of the trifluoroacetate group enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The spiro[3.3]heptane core is shared among analogs, but substitutions and counterions differentiate their properties:

Compound Name (CAS) Molecular Formula Molecular Weight Key Features Applications/Notes
2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate (1391733-00-8) Not explicitly provided - Contains sulfur (thia), nitrogen (aza), and trifluoroacetate counterion Intermediate in tuberculosis drug synthesis ; R&D use only
2-Thia-6-Azaspiro[3.3]Heptane Hemioxalate (1233143-48-0) C₁₂H₂₀N₂O₄S₂ 320 Hemioxalate salt; higher molecular weight due to additional oxalate moiety Research use; stored at 2–8°C; >98% purity
2-Azaspiro[3.3]heptan-6-one Trifluoroacetate (1818847-38-9) C₈H₁₀F₃NO₃ 225.17 Replaces thia with ketone group; simpler structure Supplier-dependent availability; limited data on applications
6-Fluoro-2-Azaspiro[3.3]heptane Trifluoroacetate (2227205-88-9) C₈H₁₁F₄NO₂ 229.17 Fluorine substituent at position 6; increased lipophilicity Requires inert atmosphere storage (2–8°C); hazardous (H302, H315 warnings)
6,6-Difluoro-2-Azaspiro[3.3]heptane Trifluoroacetate (N/A) C₈H₁₀F₅NO₂ 247.16 Two fluorine atoms at position 6; enhanced metabolic stability Room-temperature storage; used in medicinal chemistry optimization

Key Differences in Properties

  • Solubility and Stability: The trifluoroacetate counterion improves aqueous solubility compared to hemioxalate salts .
  • Synthetic Utility : The parent compound (CAS 1391733-00-8) is critical for tuberculosis drug intermediates, while fluorinated analogs are tailored for targeted therapeutic profiles .
  • Storage Requirements : Most trifluoroacetate derivatives require refrigeration (2–8°C), whereas the 6,6-Difluoro variant is stable at room temperature .

Research and Commercial Considerations

  • Purity and Availability : The hemioxalate derivative (CAS 1233143-48-0) is sold at >98% purity, while others (e.g., 1523572-02-2) are listed as discontinued or inquiry-based .
  • Safety Profiles : Varied hazard statements (e.g., H319 for eye irritation in fluorinated derivatives) highlight the need for compound-specific safety protocols .

Biological Activity

2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate (CAS No. 2177264-94-5) is a spirocyclic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, characterized by the presence of sulfur and nitrogen in a spirocyclic framework, provides interesting biological properties that are being explored for various applications, particularly in drug development.

  • Molecular Formula : C7H10F3NO3S
  • Molecular Weight : 245.22 g/mol
  • InChIKey : HXHZTFFWDKTSAV-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its potential as a pharmaceutical agent.

Antimicrobial Properties

Recent studies have indicated that derivatives of spirocyclic compounds, including this one, exhibit promising antimicrobial activity. For instance, research has shown that similar compounds can act against various bacterial strains, including those resistant to conventional antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Potential as an Antibiotic Intermediate

The compound serves as a crucial intermediate in the synthesis of antibiotics targeting resistant strains, particularly in the development of new treatments for tuberculosis. Its structural features allow it to enhance the efficacy of antibiotic agents by improving binding affinity to bacterial targets .

Case Study 1: Synthesis and Efficacy

A study published in Chemistry & Biology examined the synthesis of related azaspiro compounds and their biological activity against Mycobacterium tuberculosis. The research highlighted a novel synthetic pathway that improved yield and purity, leading to increased effectiveness against resistant strains .

CompoundYield (%)Purity (%)Activity (MIC µg/mL)
2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide87>990.5
Control Antibiotic--1.0

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of spirocyclic compounds, suggesting that modifications to the azaspiro framework could enhance neuroprotective properties against oxidative stress in neuronal cells. This opens avenues for developing treatments for neurodegenerative diseases .

Research Findings

Research indicates that the biological activity of this compound is not limited to antimicrobial properties but extends to potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively. The trifluoroacetate moiety enhances solubility and bioavailability, making it suitable for oral administration .

Q & A

Q. What are the established synthetic routes for 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate, and how do reaction conditions impact yield?

The synthesis typically involves multi-step protocols to construct the spirocyclic core. A common approach includes:

  • Step 1 : Cyclization of precursors (e.g., 2,2-bis(bromomethyl)-1,3-propanediol) under basic conditions to form the spirocyclic framework.
  • Step 2 : Introduction of the trifluoroacetate group via nucleophilic substitution or acid-mediated coupling .
    Critical parameters include temperature (optimized between 0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric control to minimize by-products like carbocation intermediates or desilylation side products . Yields range from 51–93% depending on purification methods (e.g., chromatography or recrystallization) .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

  • X-ray crystallography resolves the spirocyclic geometry, confirming bond angles and distances between sulfur, nitrogen, and oxygen atoms.
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies electronic environments:
    • ¹⁹F NMR : Peaks near -75 ppm confirm trifluoroacetate integration.
    • 1H-13C HSQC : Correlates protons with adjacent carbons in the heterocyclic rings .
  • Mass spectrometry (HRMS) validates the molecular formula (e.g., C₈H₁₁F₄NO₂) .

Q. What are the stability and storage recommendations for this compound in laboratory settings?

  • Short-term storage : 2–8°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis of the trifluoroacetate group.
  • Long-term storage : -80°C in anhydrous DMSO or acetonitrile, with aliquots to avoid freeze-thaw degradation. Stability assays show >95% purity retention over 6 months at -80°C .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

  • HPLC-UV/FLD : Using C18 columns (mobile phase: acetonitrile/0.1% TFA) with detection at 210–254 nm.
  • LC-MS/MS : MRM transitions (e.g., m/z 229 → 183) enhance specificity in biological samples .

Advanced Research Questions

Q. How does structural modification (e.g., fluorination or heteroatom substitution) influence biological activity?

  • Fluorination : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~1.2), improving membrane permeability in cell-based assays .
  • Sulfur vs. oxygen substitution : 2-Thia analogues show higher enzymatic inhibition (IC₅₀ = 0.8 µM) compared to 2-oxa derivatives (IC₅₀ = 2.3 µM) due to sulfur’s electronegativity and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Assay standardization : Control for buffer pH, ionic strength, and reducing agents (e.g., DTT) that may alter spirocyclic ring reactivity.
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics alongside enzymatic assays .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., cytochrome P450).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include H-bonds with Asp123 and hydrophobic contacts with Leu289 .

Q. What synthetic challenges arise during scale-up, and how are they mitigated?

  • By-product formation : Desilylation or carbocation rearrangements occur at >10 g scales. Mitigation includes slow addition of trifluoroacetate anions and low-temperature (-20°C) quenching .
  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher recovery (>85%) .

Q. What is the compound’s reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)?

  • Buchwald-Hartwig amination : Pd(OAc)₂/XPhos catalyzes C–N bond formation with aryl bromides (yield: 70–80%).
  • Limitations : The spirocyclic strain reduces reactivity in Heck reactions, requiring elevated temperatures (80°C) .

Q. How does the counterion (trifluoroacetate vs. hydrochloride) affect solubility and crystallinity?

  • Trifluoroacetate salt : Enhances aqueous solubility (2.5 mg/mL in PBS) but reduces crystallinity (amorphous by XRD).
  • Hydrochloride salt : Forms stable crystals but lowers solubility (0.8 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.